molecular formula C17H14ClN3OS B2897008 1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea CAS No. 1795211-07-2

1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea

Cat. No.: B2897008
CAS No.: 1795211-07-2
M. Wt: 343.83
InChI Key: RCWPHMNMWXKIES-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiazolyl group, and a phenylurea moiety

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline, 2-methylthiazole, and isocyanates.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Common Reagents and Conditions: Common reagents include acids, bases, and various organic solvents. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

    Major Products:

Scientific Research Applications

1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-phenylurea: This compound lacks the thiazolyl group, which may result in different chemical and biological properties.

    1-(2-Methylthiazol-4-yl)-3-phenylurea:

    1-(2-Chlorophenyl)-3-(2-thiazolyl)urea: This compound has a thiazolyl group but lacks the methyl substitution, which may influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-19-16(10-23-11)12-6-2-4-8-14(12)20-17(22)21-15-9-5-3-7-13(15)18/h2-10H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWPHMNMWXKIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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